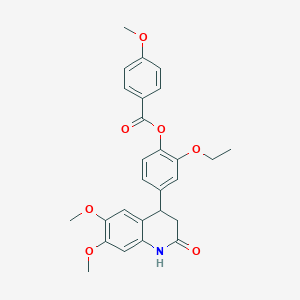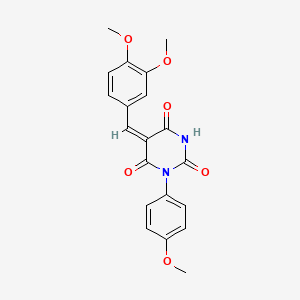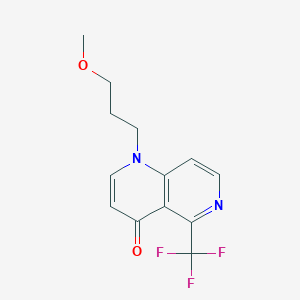
1-(3-methoxypropyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one
Overview
Description
1-(3-methoxypropyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : A method for synthesizing 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones, closely related to the compound , has been developed. This involves reactions of certain boron chelates with dimethylformamide dimethyl acetal and uses 3-acetyl-4-amino-2-trifluoromethylpyridine for obtaining derivatives of 1,6-naphthyridin-4(1H)-one (Vasil’ev, Surzhikov, Baranin, & Dorokhov, 2013).
Chemical Reactivity : Research on derivatives of 1,6-naphthyridin-4(1H)-one shows that modifications such as nitro and amino substitution in the D-ring can affect their topoisomerase-I targeting activity and cytotoxicity, indicating significant potential in biological applications (Singh, Ruchelman, Li, Liu, Liu, & LaVoie, 2003).
Biomedical Applications
c-Met Kinase Inhibition : Studies have identified that incorporating certain pharmacophores into the 1,6-naphthyridine framework, like in the compound of interest, can yield potent c-Met kinase inhibitors. This is vital in cancer therapeutics, as c-Met is a significant target for anti-cancer drugs (Wang, Xu, Ai, Peng, Lin, Ji, Geng, & Long, 2013).
DNA Intercalation and Binding : Derivatives of 1,6-naphthyridin-4(1H)-one have been shown to bind to DNA via intercalation, a mechanism that is crucial in the development of certain types of cancer drugs. The binding constants and enthalpy parameters for these interactions vary depending on the substituents used, suggesting that different derivatives have varying degrees of effectiveness in this role (Hopkins, Ming, Wilson, & Boykin, 1991).
Spectroscopic and Theoretical Studies
- Spectroscopic Analysis : Spectroscopic studies on derivatives of 1,6-naphthyridines, like the compound , provide insights into their solvatochromism and intramolecular interactions. These studies assist in understanding the physical and chemical properties of these compounds, which is essential for their potential application in various fields (Santo, Giacomelli, Cattana, Silber, Blanco, Schapira, & Perillo, 2003).
properties
IUPAC Name |
1-(3-methoxypropyl)-5-(trifluoromethyl)-1,6-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-20-8-2-6-18-7-4-10(19)11-9(18)3-5-17-12(11)13(14,15)16/h3-5,7H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMESEIYPZOKRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC(=O)C2=C1C=CN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,6]Naphthyridin-4(1H)-one, 1-(3-methoxypropyl)-5-(trifluoromethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4854288.png)
![3-{[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B4854293.png)
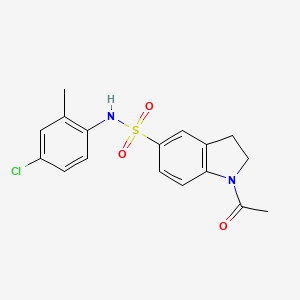
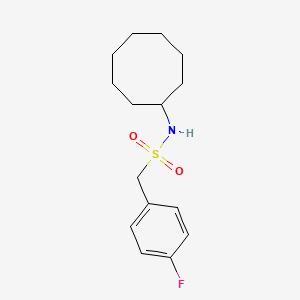
![N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4854317.png)
![{4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}acetic acid](/img/structure/B4854325.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4854340.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide](/img/structure/B4854348.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4854349.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4854356.png)
![1,3-dimethyl-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854360.png)
